3-(3-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-11-9-17(20-21)15-5-3-10-22(13-15)18(23)8-7-14-4-2-6-16(19)12-14/h2,4,6,9,11-12,15H,3,5,7-8,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBPAHHEACCYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one , often referred to as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21ClN2O
- Molecular Weight : 320.83 g/mol
- CAS Number : Not specified in the available data
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial efficacy. The most active derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal and fungicidal activities .
2. Anticancer Potential
The compound's structural features suggest potential activity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In particular, the interaction with PD-1/PD-L1 pathways is being explored as a promising avenue for cancer immunotherapy . The modulation of immune checkpoints via small molecule inhibitors is critical in enhancing antitumor immunity.
3. Neuropharmacological Effects
Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The incorporation of the pyrazole moiety may enhance the compound's affinity for certain receptors, providing insights into its neuropharmacological profile.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values from 0.22 to 0.25 μg/mL | |
| Anticancer | Potential PD-1/PD-L1 inhibition | |
| Neuropharmacological | Modulation of neurotransmitter systems |
Case Studies
Study on Antimicrobial Efficacy : A study evaluating various pyrazole derivatives highlighted the efficacy of compounds similar to our target compound against Staphylococcus aureus and Staphylococcus epidermidis. These compounds demonstrated the ability to inhibit biofilm formation, which is crucial for treating persistent infections .
Evaluation of Antitumor Activity : Another research focused on small molecule inhibitors targeting PD-L1 showed that structurally similar compounds could effectively disrupt PD-L1 dimerization, enhancing T-cell responses against tumors . This suggests that our compound may also possess similar anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several classes of molecules, including piperidine-pyrazole hybrids, chlorophenyl-substituted propanones, and kinase inhibitors. Below is a detailed comparison based on substituents, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Chlorophenyl groups enhance hydrophobic interactions in biological systems, as seen in 3-(3-chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, which stabilizes crystal packing via N–H⋯O hydrogen bonds .
Synthetic Flexibility
- Piperidine-pyrazole hybrids (e.g., ) are synthesized via solid-phase Al₂O₃ catalysis or solution-phase coupling, highlighting versatility in modifying the heterocyclic core .
Physicochemical Properties
- Molecular weights range from 277.75 g/mol () to 424.9 g/mol (), with chlorinated aromatic rings increasing hydrophobicity.
- The target compound’s calculated logP (∼3.2) suggests moderate lipophilicity, comparable to analogs like 1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one (), which has a molecular weight of 391.91 g/mol .
Research Implications
- Drug Discovery : The structural similarity to kinase inhibitors () positions the compound as a candidate for targeting enzymes like glycogen synthase kinase-3β (GSK-3β).
- Crystallography : The use of SHELX software () for structural validation underscores the importance of robust refinement tools in characterizing such compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-(3-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole-containing intermediates (e.g., 1-methyl-1H-pyrazol-3-yl piperidine) are prepared using methods similar to those reported for 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, involving catalytic cyclization of hydrazines with β-ketoesters or aldehydes . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Intermediate characterization uses -NMR and LC-MS to confirm regioselectivity and purity .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) is standard for structural validation. Crystals are grown via slow evaporation of a dichloromethane/methanol solution. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL provide bond lengths/angles and thermal displacement parameters. Disordered atoms are modeled using PART instructions, and hydrogen bonds are analyzed with PLATON .
Q. What safety protocols are critical when handling piperidine-pyrazole derivatives in the lab?
- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats) to avoid inhalation/skin contact. Store the compound in sealed containers at 2–8°C, away from oxidizers. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) for toxicity profiles, including LD values and environmental hazards .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Use variable-temperature NMR to probe conformational changes. Compare experimental -NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level). For crystallographic anomalies, re-examine data for twinning or pseudo-symmetry using the R1 factor and Flack parameter .
Q. What strategies are used to evaluate the biological activity of this compound, particularly its antimicrobial or antitumor potential?
- Methodological Answer : Conduct in vitro assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 h exposure. IC values are calculated using nonlinear regression. SAR studies modify the chlorophenyl or piperidine groups to enhance potency .
Q. How does the SHELX system improve experimental phasing for structurally complex analogs of this compound?
- Methodological Answer : SHELXC/D/E pipelines enable high-throughput phasing via SAD/MAD methods. For heavy-atom derivatives, collect data at multiple wavelengths (e.g., Se-Met). Use SHELXE for density modification, applying histogram matching and solvent flattening. For twinned crystals, apply the HKLF 5 format in SHELXL to refine against merged data .
Q. What analytical techniques are used to assess purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times to standards; impurities <0.5% are acceptable for pharmacological studies .
- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis. Degradation products (e.g., hydrolysis of the ketone group) are identified via Q-TOF-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
